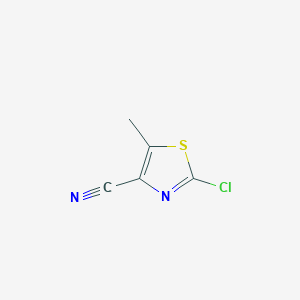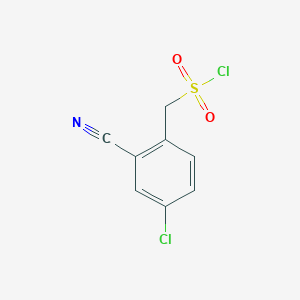![molecular formula C13H7Cl2F3N2O2 B1459284 Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate CAS No. 1823183-10-3](/img/structure/B1459284.png)
Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
Vue d'ensemble
Description
2,3-Dichloro-5-(trifluoromethyl)pyridine is reported as an intermediate of herbicide . It’s a key ingredient for the development of many agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported . One method involves palladium-catalyzed monoalkoxycarbonylation . Another method involves direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-5-(trifluoromethyl)pyridine is C6H2Cl2F3N . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
2,3-Dichloro-5-(trifluoromethyl)pyridine is known for its stability and reactivity, which makes it suitable for use in various chemical reactions . Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .Physical And Chemical Properties Analysis
2,3-Dichloro-5-(trifluoromethyl)pyridine is a pale yellow liquid with a boiling point of 169-171°C . It is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone .Applications De Recherche Scientifique
Synthetic Route Development
The compound has been instrumental in developing practical and efficient synthetic routes for key intermediates in pharmaceuticals and agrochemicals. For instance, its derivatives have been used to synthesize dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, highlighting its role in creating compounds with potential therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).
Ligand Synthesis
It serves as a crucial building block for synthesizing tridentate ligands, especially those well-suited for complexing with lanthanide(III) cations. This has implications for various scientific fields, including materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).
Organic Compound Stability
Studies have focused on the stability of various organic compounds derived from or related to this chemical, particularly in the context of High-Performance Liquid Chromatography (HPLC) analysis. These studies are vital for understanding the shelf life and proper storage conditions of these compounds (Kažoka, Krauze, & Vilums, 2007).
Pesticide Synthesis
Its derivatives are commonly used in the synthesis of various pesticides, showcasing its importance in the agricultural sector. This includes its role in synthesizing insecticides, herbicides, and bactericides, which are crucial for crop protection and yield improvement (Lu Xin-xin, 2006).
Mécanisme D'action
Target of Action
It is reported to be an intermediate in the production of certain agrochemicals .
Mode of Action
It is known that the compound undergoes palladium-catalyzed monoalkoxycarbonylation .
Biochemical Pathways
It is involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Its physical properties such as boiling point (80 °c/20 mmhg) and density (1549 g/mL at 25 °C) are reported .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O2/c1-22-12(21)8-2-6(4-20-11(8)15)10-9(14)3-7(5-19-10)13(16,17)18/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVMKPCFFGICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



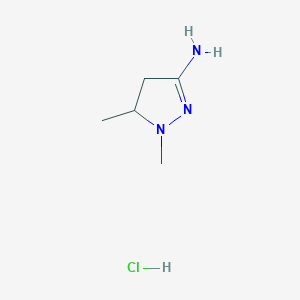

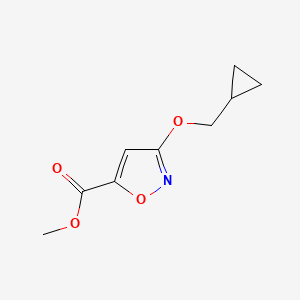


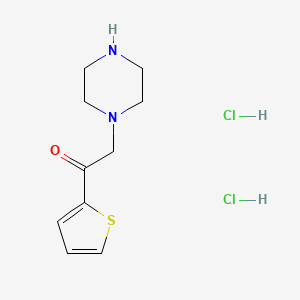
![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)


